molecular formula C16H15K2O6P B6307374 dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate CAS No. 1215458-81-3

dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate

Cat. No.: B6307374
CAS No.: 1215458-81-3
M. Wt: 412.46 g/mol
InChI Key: HEALLMWKCWPRPA-UHFFFAOYSA-L
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Description

Dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a phosphate group and a phenyl ring substituted with a methoxycarbonyl and a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate typically involves the reaction of appropriate phenyl derivatives with phosphate sources under controlled conditions. One common method involves the esterification of 2-methoxycarbonyl-3-(2-phenylethyl)phenol with phosphoric acid, followed by neutralization with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group using reducing agents.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Products may include phenolic derivatives.

    Reduction: Products may include alcohol derivatives.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, while the phenyl ring can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Dipotassium phosphate: Similar in having a phosphate group but lacks the phenyl and methoxycarbonyl groups.

    Phenyl phosphate: Contains a phenyl ring but lacks the methoxycarbonyl and phenylethyl groups.

    Methoxycarbonyl phenyl derivatives: Similar in having the methoxycarbonyl group but may differ in other substituents.

Uniqueness

Dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O6P.2K/c1-21-16(17)15-13(11-10-12-6-3-2-4-7-12)8-5-9-14(15)22-23(18,19)20;;/h2-9H,10-11H2,1H3,(H2,18,19,20);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEALLMWKCWPRPA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1OP(=O)([O-])[O-])CCC2=CC=CC=C2.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15K2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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